Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)-

Description

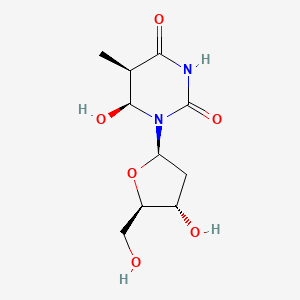

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S)- (CAS: 32926-52-6) is a diastereoisomeric derivative of thymidine formed via hydroxylation at the C5 and C6 positions of the pyrimidine ring. Its molecular formula is C₁₀H₁₆N₂O₆ (MW: 260.24 g/mol), and it is characterized by a cis-dihydroxy configuration at the 5R and 6S positions . This compound is a critical intermediate in studying oxidative DNA damage and repair mechanisms, as it mimics thymidine glycol lesions caused by reactive oxygen species .

Properties

CAS No. |

32926-52-6 |

|---|---|

Molecular Formula |

C10H16N2O6 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

(5R,6S)-6-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H16N2O6/c1-4-8(15)11-10(17)12(9(4)16)7-2-5(14)6(3-13)18-7/h4-7,9,13-14,16H,2-3H2,1H3,(H,11,15,17)/t4-,5-,6+,7+,9-/m0/s1 |

InChI Key |

YJLDZGKIGNIAQO-DJFHCUHBSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5R,6S)-5,6-Dihydro-6-hydroxythymidine typically involves the reduction of thymidine using specific reducing agents. One common method includes the use of sodium borohydride (NaBH4) in an aqueous solution, which selectively reduces the double bond in the thymidine molecule to form the dihydro derivative .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction of thymidine to (5R,6S)-5,6-Dihydro-6-hydroxythymidine .

Types of Reactions:

Oxidation: (5R,6S)-5,6-Dihydro-6-hydroxythymidine can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Further reduction of this compound can lead to the formation of fully saturated derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in aqueous or alcoholic solutions.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of 5,6-dihydroxy-5,6-dihydrothymidine derivatives with carbonyl groups.

Reduction: Fully saturated thymidine derivatives.

Substitution: Various substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties and Mechanism of Action

Thymidine is a building block of DNA and plays a crucial role in cellular processes. The compound 5,6-dihydro-6-hydroxy-thymidine exhibits unique properties that influence DNA structure and function. Studies have shown that this compound can disrupt normal base pairing in DNA due to its structural modifications. For instance, it has been observed to destabilize duplex DNA and preferentially base pair with deoxyadenosine, leading to misincorporation during DNA replication .

Key Properties:

- Chemical Structure: The structural modifications in 5,6-dihydro-6-hydroxy-thymidine allow it to interact differently with DNA compared to standard thymidine.

- Thermal Stability: UV melting studies indicate that the presence of this compound can lower the thermal stability of DNA duplexes .

Synthesis Techniques:

- Chemical Synthesis: Techniques have been developed to achieve high yields of oligodeoxynucleotides with specific incorporation of 5R-5,6-dihydro-5-hydroxy-thymidine.

- Characterization: The synthesized compounds are characterized using UV spectroscopy and electrophoretic methods to confirm their integrity and functionality.

Molecular Biology

In molecular biology, 5,6-dihydro-6-hydroxy-thymidine is utilized for studying DNA replication mechanisms and mutagenesis. Its ability to induce misincorporation during replication makes it a valuable tool for examining the fidelity of DNA polymerases.

Cancer Research

The compound has potential applications in cancer research due to its effects on DNA stability and replication. By understanding how 5,6-dihydro-6-hydroxy-thymidine interacts with DNA, researchers can explore its role as a potential therapeutic agent that could selectively target cancerous cells by disrupting their replication processes.

Drug Development

The unique properties of this compound also make it a candidate for drug development. Its structural modifications could lead to the design of novel nucleoside analogs that may exhibit antiviral or anticancer activities.

Case Studies

Several studies have documented the applications of 5,6-dihydro-6-hydroxy-thymidine:

Mechanism of Action

The mechanism of action of (5R,6S)-5,6-Dihydro-6-hydroxythymidine involves its incorporation into DNA, where it can cause structural distortions due to the presence of hydroxyl groups. These distortions can interfere with DNA replication and repair processes, leading to potential mutations. The compound can also act as a substrate for DNA repair enzymes, providing insights into the mechanisms of DNA damage recognition and repair .

Comparison with Similar Compounds

Key Research Findings

Synthetic Accessibility : The (5R,6S)-isomer is efficiently synthesized via OsO₄ oxidation (Figure 1a) , while its derivatives are constructed using Garner’s aldehyde as a chiral building block (32% overall yield over six steps) .

Biological Significance : The (5R,6S)-isomer is a biomarker for oxidative DNA damage and a substrate for repair enzymes like endonuclease III .

Divergent Applications : Unlike its diastereomers, the (5R,6S)-isomer is a versatile precursor for pharmaceuticals, including glycosidase inhibitors and antiviral agents .

Biological Activity

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S) is a modified nucleoside that plays a significant role in DNA biology, particularly in the context of DNA damage and repair mechanisms. This compound is characterized by the addition of a hydroxyl group at the sixth position of the pyrimidine ring, which influences its biological activity and interaction with various cellular processes.

- Molecular Formula : C10H13N2O4

- Molecular Weight : Approximately 229.22 g/mol

- Stereochemistry : (5R,6S) configuration

Thymidine, 5,6-dihydro-6-hydroxy-, (5R,6S) is primarily involved in the cellular response to oxidative stress. It can form thymine glycol through oxidative damage, which is a significant product of DNA damage. This compound's stereochemistry affects its recognition by DNA repair enzymes, particularly glycosylases involved in base excision repair pathways. The efficiency of these interactions is crucial for maintaining genomic stability and preventing mutations.

Biological Activities

-

DNA Damage Repair :

- Thymidine acts as a substrate for DNA repair mechanisms. Its hydroxylation at the sixth position allows it to participate in the recognition and repair of oxidative DNA damage.

- Studies indicate that pretreatment with thymidine can protect cells from oxidative DNA damage induced by agents like hydrogen peroxide (H2O2). For instance, research on HepG2 cells demonstrated that thymidine pretreatment significantly reduced DNA damage and improved cell viability under oxidative stress conditions .

- Antiviral Activity :

- Cell Cycle Regulation :

Protective Effects Against Oxidative Damage

A study investigated the protective effects of thymidine on HepG2 cells subjected to H2O2-induced oxidative stress. The results showed:

- ATP Levels : Increased ATP levels were observed in thymidine-pretreated cells compared to those exposed only to H2O2.

- DNA Damage : Thymidine treatment resulted in a significant decrease in DNA damage markers such as tail length in comet assays.

| Treatment | ATP Levels (μM) | Tail Length (μm) |

|---|---|---|

| Control | 12,827.97 ± 1235.10 | 42.1 ± 10.8 |

| H2O2 | 7,337.74 ± 632.19 | 21.9 ± 2 |

| Thymidine | 10,540.90 ± 2928.40 | N/A |

| Thymidine + H2O2 | 14,971.50 ± 534.25 | N/A |

This data suggests that thymidine not only protects against oxidative damage but also enhances cellular energy status under stress conditions.

Structural Analogs and Comparisons

The biological activity of thymidine can be compared with its structural analogs:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Thymidine | C10H13N2O4 | Standard nucleoside |

| Thymine Glycol (5R, 6S) | C10H12N2O4 | Major oxidative DNA damage product |

| 2′-Deoxyuridine | C9H11N2O4 | Similar nucleoside with different base |

| 5-Hydroxymethyluracil | C8H10N2O4 | Modified uracil derivative |

These comparisons highlight how modifications to the nucleoside structure can influence biological activity and interactions within cellular pathways.

Q & A

Q. What analytical techniques are most reliable for quantifying (5R,6S)-5,6-dihydro-6-hydroxythymidine in irradiated DNA samples?

- Methodological Answer : UV-spectroscopy at 230 nm (for bromohydrin intermediates) and LC-MS/MS (for glycols) are standard methods. For structural confirmation, 2D-NMR (e.g., NOESY for cis/trans differentiation) and X-ray crystallography are employed. Time-resolved absorption studies (e.g., monitoring peak sharpness in chromatograms) can resolve kinetic differences in isomer formation .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported stereoisomer ratios of thymidine glycol under varying radiation conditions?

- Methodological Answer : Discrepancies arise from radiation type (γ vs. UV), solution pH, and Br⁻ concentration. For instance, γ-radiolysis in KBr favors cis-(5S,6R) as the major product (75% yield), while UV-induced oxidation may skew toward trans isomers . To address contradictions, replicate experiments under controlled conditions (e.g., standardized dose rates, inert atmospheres) and use isotopic labeling (e.g., ¹⁴C-thymidine) to track degradation pathways .

Q. What experimental strategies optimize the yield of (5R,6S)-5,6-dihydro-6-hydroxythymidine in synthetic pathways involving bromohydrin intermediates?

- Methodological Answer : Key steps include:

- Bromohydrin stabilization : Avoid evaporation of irradiated solutions to prevent decomposition .

- Diastereomeric enrichment : Use chiral auxiliaries (e.g., tert-butyl carbamates) during cyclization to favor cis-(5R,6S) formation .

- Post-synthetic modification : Enzymatic hydroxylation or acid-catalyzed epimerization can adjust isomer ratios .

Q. How do nucleotide excision repair (NER) proteins like XPA/XPC interact with (5R,6S)-thymidine glycol-containing DNA duplexes?

- Methodological Answer : NMR-based structural studies reveal that cis-(5R,6S)-Tg induces localized helical distortions, which enhance XPA binding affinity. Experimental workflows include:

- Duplex preparation : Incorporate (5R,6S)-Tg into oligonucleotides via solid-phase synthesis .

- Equilibrium analysis : Monitor cis-trans epimerization using ¹H-NMR (e.g., CH₃ peak integration) over weeks to confirm a 7:3 cis:trans ratio .

- Binding assays : Use fluorescence anisotropy or surface plasmon resonance (SPR) to quantify XPA/XPC binding kinetics .

Q. What mechanistic insights explain the preferential repair of cis-(5R,6S)-Tg over trans isomers in bacterial systems?

- Methodological Answer : Cis-(5R,6S)-Tg creates a kinked DNA structure that mimics mismatched bases, making it a substrate for MutS/MutL in E. coli. Advanced approaches include:

- Molecular dynamics simulations : Compare Tg-induced DNA bending angles across isomers.

- Knockout strains : Assess repair efficiency in EndoIII⁻ or MutS⁻ mutants using comet assays .

Key Recommendations for Experimental Design

- Stereochemical validation : Always confirm isomer ratios post-synthesis using chiral columns (e.g., Chiralpak IA) .

- Radiation protocols : Standardize KBr concentrations (0.1–1.0 M) and dose rates (10–50 Gy/min) for reproducible Tg yields .

- Repair studies : Use Tg-containing dsDNA with a complementary strand (e.g., Tg:A or Tg:G pairs) to mimic in vivo contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.